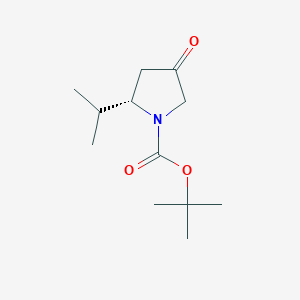

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a highly functionalized pyrrolidinone, which is a class of organic compounds that are five-membered lactam structures. These compounds are of significant interest due to their utility in the synthesis of various pharmacologically active molecules, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .

Synthesis Analysis

The synthesis of related pyrrolidinone compounds involves multi-step reactions starting from readily available materials. For instance, the large-scale preparation of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was optimized through a one-pot process that included debenzylation and ring hydrogenation . Another synthesis method reported the creation of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which was then used to access novel macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize the molecular structure of pyrrolidinone derivatives. For example, the crystal and molecular structure of certain Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate were determined, revealing intramolecular hydrogen bonding patterns that stabilize the structure .

Chemical Reactions Analysis

Pyrrolidinone derivatives undergo various chemical reactions, including coupling with nucleophiles to yield substituted pyrroles, which can serve as precursors for biologically active compounds like prodigiosin . The synthesis of enantiomers of antilipidemic agents from pyrrolidinone derivatives also involves chiral separation and deamination reactions . Additionally, reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of functional groups, have been performed on these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. Strong O-H...O=C hydrogen bonds lead to specific molecular packing in the crystal structure . Density functional theory (DFT) analyses, along with molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses, are used to predict the behavior of these compounds under various conditions .

科学的研究の応用

Synthesis and Chemical Structure

Synthesis of Complex Compounds : tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is used in the synthesis of various complex compounds. For instance, its application in the synthesis of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was shown to yield these compounds in significant percentages (Svete et al., 2010).

Inhibitor Synthesis : The compound has been utilized in synthesizing macrocyclic Tyk2 inhibitors, demonstrating its role in the development of potential therapeutic agents (Sasaki et al., 2020).

Structural Studies : X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, have been used to understand the molecular structure and crystal packing of such compounds (Didierjean et al., 2004).

Chemical Transformations

Enantioselective Synthesis : Research has explored the enantioselective synthesis of pyrrolidine derivatives using tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate, highlighting its importance in asymmetric synthesis (Chung et al., 2005).

Creation of Supramolecular Assemblies : Studies have shown that oxopyrrolidine analogues, including tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate, can form unique supramolecular assemblies, contributing to our understanding of molecular interactions and structures (Samipillai et al., 2016).

Medicinal Chemistry Applications

Drug Intermediate Synthesis : It's used in the preparation of intermediates for small molecule anticancer drugs, demonstrating its potential in drug development (Zhang et al., 2018).

Dipeptidyl Peptidase-4 Inhibitor Metabolism : The compound has been studied in the context of its metabolism in liver microsomes, particularly for a novel dipeptidyl peptidase-4 inhibitor, highlighting its relevance in pharmacokinetics and drug metabolism (Yoo et al., 2008).

Safety And Hazards

将来の方向性

The tert-butyl group continues to be a topic of interest in chemistry and biology due to its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways . Future research may explore new synthesis methods, applications, and safety measures for compounds containing this group.

特性

IUPAC Name |

tert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZQBWOKRKDZQZ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)